rac Methotrimeprazine Maleate Salt

Beschreibung

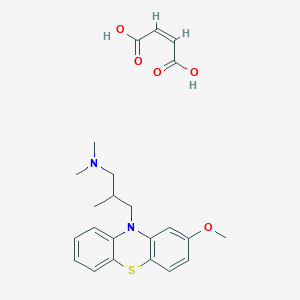

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLZPECPTYCEBR-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Stereochemical Considerations

Methodologies for the Synthesis of Racemic Methotrimeprazine Base

The synthesis of the racemic base of methotrimeprazine, chemically known as (±)-2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine, is a multi-step process rooted in the chemistry of phenothiazine (B1677639) derivatives. The core of the synthesis involves the alkylation of 2-methoxyphenothiazine (B126182) at the nitrogen atom of the heterocyclic ring.

A common industrial method involves the condensation of 2-methoxyphenothiazine with a chiral side chain precursor, (±)-3-dimethylamino-2-methylpropyl chloride. This reaction is typically carried out in a high-boiling aromatic solvent such as xylene or toluene (B28343), in the presence of a strong base like sodamide (NaNH₂) google.com. The base facilitates the deprotonation of the secondary amine on the phenothiazine ring, creating a nucleophilic nitrogen that subsequently attacks the chlorinated side chain, displacing the chloride ion and forming the C-N bond.

The reaction scheme can be generalized as follows:

Deprotonation: 2-methoxyphenothiazine reacts with sodamide to form the sodium salt.

Nucleophilic Substitution: The resulting phenothiazide anion attacks (±)-3-dimethylamino-2-methylpropyl chloride.

An alternative, yet similar, synthetic pathway utilizes (RS)-monomethylamino-2-methyl-3-chloropropane for the condensation with 2-methoxyphenothiazine in a toluene solution google.com. The resulting racemic base is an oil that is then purified before being used in the salt formation step. The synthesis is designed to produce the racemic mixture, as the subsequent resolution steps are employed to isolate the desired enantiomer.

| Starting Material | Reagent | Base | Solvent | Reference |

| 2-Methoxyphenothiazine | (±)-3-dimethylamino-2-methylpropyl chloride | Sodamide | Xylene | google.com |

| 2-Methoxyphenothiazine | (RS)-monomethylamino-2-methyl-3-chloropropane | Not specified | Toluene | google.com |

Salt Formation Chemistry of Methotrimeprazine with Maleic Acid

The conversion of the oily racemic methotrimeprazine base into a stable, crystalline solid is achieved through salt formation with an appropriate acid. Maleic acid is frequently chosen for this purpose, yielding rac-Methotrimeprazine Maleate (B1232345) Salt. This salt form often exhibits improved physical properties, such as enhanced stability and better handling characteristics, compared to the free base.

The salt formation is an acid-base reaction. The basic tertiary amine group in the side chain of methotrimeprazine is protonated by the carboxylic acid groups of maleic acid. A patented process describes a specific method for this salt formation google.com. The procedure involves dissolving the purified racemic methotrimeprazine base in acetone. A separate solution of maleic acid, also in acetone, is then added to the base solution. The addition causes the spontaneous precipitation of the methotrimeprazine maleate salt as a solid. To maximize the yield, the reaction mixture is typically maintained at ambient temperature for a period before being cooled to lower temperatures (e.g., 10°C and then -10°C) to ensure complete precipitation of the salt google.com. The resulting solid is then isolated by filtration. The maleate salt of methotrimeprazine is sparingly soluble in water and ethanol (B145695) drugfuture.com.

Enantiomeric Resolution Methodologies for Racemic Methotrimeprazine Maleate Salt

The separation of the racemic mixture into its individual enantiomers is a critical step, as typically only one enantiomer (the eutomer) possesses the desired pharmacological activity. For methotrimeprazine, the levorotatory isomer, levomepromazine (B1675116), is the active compound nih.govwikipedia.org. The process of separating enantiomers is known as chiral resolution wikipedia.org.

Classical Fractional Crystallization via Diastereomeric Salt Formation

This traditional and industrially significant method relies on the principle that enantiomers have identical physical properties, but diastereomers do not nih.gov. By reacting the racemic base with a single, pure enantiomer of another chiral compound (a resolving agent), a mixture of diastereomeric salts is formed. These diastereomers have different solubilities, allowing them to be separated by fractional crystallization libretexts.orglibretexts.org.

For methotrimeprazine, a basic amine, a chiral acid is used as the resolving agent. A specific and effective resolving agent is (-)-di(p-toluoyl)-L-tartaric acid google.com. When this resolving agent is added to a solution of racemic methotrimeprazine, it forms two diastereomeric salts:

(R)-methotrimeprazine-(-)-di(p-toluoyl)-L-tartrate

(S)-methotrimeprazine-(-)-di(p-toluoyl)-L-tartrate

Due to their different physicochemical properties, one of these salts will be less soluble in a given solvent system and will crystallize out of the solution first. After separation by filtration, the desired enantiomer is recovered from the diastereomeric salt by treatment with a base to neutralize the resolving acid. The other diastereomer remains in the mother liquor, from which the undesired enantiomer can be recovered or racemized for reuse wikipedia.org. Tartaric acid is another resolving agent mentioned for the resolution of a related N-desmethyl derivative google.com.

| Resolving Agent | Target Compound | Principle | Reference |

| (-)-Di(p-toluoyl)-L-tartaric acid | (±)-Methotrimeprazine | Formation of diastereomeric salts with different solubilities | google.com |

| Tartaric acid | N-desmethyl levomepromazine | Selective crystallization | google.com |

Modern Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) has become a powerful tool for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For methotrimeprazine, a successful enantioseparation has been reported using a beta-cyclodextrin-bonded chiral stationary phase nih.gov. Cyclodextrins are chiral, bucket-shaped molecules that can include guest molecules. The differential inclusion and interaction of the methotrimeprazine enantiomers within the chiral cavity of the beta-cyclodextrin (B164692) lead to their separation. The efficiency of this separation can be influenced by factors such as the mobile phase composition, pH, and temperature nih.gov. Another HPLC method for the analysis of levomepromazine and its metabolites uses a reversed-phase C18 column with an ion-pairing agent, though this is not for enantioseparation, it highlights the chromatographic behavior of the molecule nih.gov.

Advanced Techniques for Racemic Mixture Resolution (e.g., Supercritical Fluid Extraction)

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for chiral separations, often considered a "green" alternative to HPLC due to its use of supercritical carbon dioxide as the main mobile phase, which reduces organic solvent consumption nih.govfagg.be. SFC can offer faster separations and higher throughput compared to HPLC nih.gov.

While a specific application of SFC for the resolution of methotrimeprazine is not prominently documented in readily available literature, the technique has been successfully applied to other chiral amines, such as methamphetamine nih.gov. In such separations, a chiral stationary phase, often based on polysaccharide derivatives like cellulose, is used nih.gov. The enantiomers are separated based on their differential interactions with the CSP under supercritical fluid conditions. The optimization of parameters like co-solvent, additive, back pressure, and temperature is crucial for achieving successful resolution nih.gov. Given its success with structurally related compounds, SFC represents a potent and advanced methodology potentially applicable to the preparative resolution of methotrimeprazine.

Enantioselective Synthetic Approaches for Methotrimeprazine Enantiomers

An alternative to resolving a racemic mixture is enantioselective synthesis (also known as asymmetric synthesis), which aims to directly produce a single, desired enantiomer from an achiral or prochiral starting material nih.gov. This approach is often more efficient and economical as it avoids the loss of 50% of the material inherent in classical resolution wikipedia.org.

Enantioselective synthesis typically involves the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of a reaction thieme-connect.de. For instance, the asymmetric synthesis of the antidepressant levomilnacipran (B1675123) involves the sequential installation of stereogenic centers on a cyclopropane (B1198618) ring nih.govrsc.org.

However, for methotrimeprazine, the predominant and historically established industrial methods rely on the synthesis of the racemate followed by chiral resolution google.com. While enantioselective syntheses are at the forefront of modern pharmaceutical chemistry, specific, industrially applied enantioselective routes for methotrimeprazine are not widely reported. The development of such a synthesis would likely involve an asymmetric reaction to create the chiral center in the aminopropyl side chain before its attachment to the phenothiazine nucleus, or an asymmetric modification of a pre-formed side chain.

Design and Synthesis of Structurally Related Analogs for Research Purposes

The design and synthesis of analogs of rac-Methotrimeprazine Maleate, a member of the phenothiazine class of compounds, are driven by various research objectives. These objectives include the exploration of structure-activity relationships (SAR), the investigation of novel therapeutic potentials such as anticancer activity, and the development of molecular tools for pharmacological studies. nih.govresearchgate.net Methotrimeprazine's tricyclic phenothiazine core, substituted at position 2 with a methoxy (B1213986) group and at position 10 with a chiral propanamine side chain, offers multiple sites for structural modification. cymitquimica.comdrugfuture.com

Research into phenothiazine derivatives often begins with the synthesis of the core heterocyclic structure, which can be achieved by reacting diphenylamine (B1679370) with sulfur and a catalyst like iodine. slideshare.net From this core, a variety of analogs can be generated. General synthetic strategies often involve the N-alkylation of the phenothiazine ring with a suitable alkylamine side chain. nih.govacs.org For instance, a common method involves reacting a phenothiazine with an acyl chloride, followed by reaction with an appropriate amine to yield the desired side-chain derivative. nih.govacs.org

The design of new analogs is often guided by computational methods and a deep understanding of the target receptors. nih.gov For example, the CNS Multi-Parameter Optimisation (MPO) scoring tool can be used to guide the design of new compounds by evaluating key physicochemical properties like molecular weight, partition coefficient (cLogP), and polar surface area (TPSA). nih.gov Such approaches facilitate the rational design of analogs with improved properties or novel activities.

Synthetic Analogs for Cytotoxicity and Other Research

A significant area of research involves modifying the phenothiazine structure to explore new therapeutic applications, such as oncology. nih.gov Studies have focused on synthesizing novel phenothiazine derivatives to screen for cytotoxic activity against cancer cell lines. nih.govacs.org In one such study, a series of novel PTZ 10-carboxamides were synthesized and evaluated against liver cancer cell lines. The findings revealed that several of the new derivatives exhibited greater cytotoxicity than the basic phenothiazine core. nih.gov

Another important class of analogs developed for research are metabolites of the parent drug. The synthesis of compounds like rac Methotrimeprazine Sulfoxide (B87167), a known metabolite of Methotrimeprazine, is crucial for conducting metabolic studies and understanding the drug's biotransformation pathways. cymitquimica.com

Furthermore, isotopically labeled analogs, such as (Rac)-Levomepromazine-d3, are synthesized for use as internal standards in pharmacokinetic and metabolic studies. medchemexpress.com The use of stable heavy isotopes allows for precise quantification during drug development processes. medchemexpress.com

Below are data tables summarizing design strategies and examples of synthesized analogs for research.

Table 1: Design Strategies for Phenothiazine Analogs

| Structural Part Modified | Modification Strategy | Research Purpose |

|---|---|---|

| Phenothiazine Ring | Introduction of electron-withdrawing groups at position 2 (e.g., -CF3, -Cl). researchgate.net | To increase antipsychotic activity and explore structure-activity relationships. researchgate.net |

| N-10 Side Chain | Varying the length and structure of the alkyl chain; introducing piperazine (B1678402) or other cyclic amines. nih.govmdpi.com | To modulate receptor binding affinity (e.g., for serotonergic, dopaminergic receptors) and pharmacokinetic properties. nih.gov |

| N-10 Side Chain | Synthesis of carboxamide derivatives. nih.gov | To investigate novel activities such as cytotoxicity in cancer cells. nih.govacs.org |

| Overall Structure | Introduction of stable isotopes (e.g., deuterium). medchemexpress.com | To create internal standards for quantitative analysis in mass spectrometry-based assays. medchemexpress.com |

| S-5 Position | Oxidation of the sulfur atom. cymitquimica.com | To synthesize known metabolites for use in pharmacological and toxicological research. cymitquimica.com |

Table 2: Examples of Synthesized Methotrimeprazine-Related Analogs for Research

| Analog Type | Synthetic Approach Highlight | Research Application |

|---|---|---|

| PTZ 10-carboxamides | Reaction of PTZ 10-yl acyl chlorides with various alkylamines. nih.govacs.org | Screening for cytotoxic activity against liver cancer cell lines (Hep3B and SkHep1). nih.gov |

| rac Methotrimeprazine Sulfoxide | Oxidation of the sulfur atom in the phenothiazine ring of Methotrimeprazine. cymitquimica.com | Used as a reference standard for a metabolite of Methotrimeprazine in research. cymitquimica.com |

| (Rac)-Levomepromazine-d3 | Incorporation of deuterium (B1214612) atoms into the Methotrimeprazine structure. medchemexpress.com | Serves as a labeled internal standard for quantitative analysis in drug development and clinical mass spectrometry. medchemexpress.com |

| 2-Chloroacetyl-10-acetyl-phenothiazine | Friedel-Crafts reaction to introduce an acetyl group at position 2. nih.gov | Used as an intermediate for synthesizing further phenothiazine derivatives with potential tranquillizing activity. nih.gov |

Stereochemical Considerations

Methotrimeprazine possesses a chiral center at the β-carbon of its N,N,β-trimethyl-10H-phenothiazine-10-propanamine side chain. drugfuture.comnist.gov The commercially available drug is often the levorotatory isomer, levomepromazine, which is more active. drugfuture.com However, the racemic mixture is also used. cymitquimica.comlgcstandards.com

The synthesis of structurally related analogs must take this chirality into account, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. The development of stereoselective synthetic methods is therefore of high importance to allow for the preparation of enantiomerically pure analogs. mit.edu Research in asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, can provide routes to specific stereoisomers. nih.govnih.gov For example, stereoselective reductive amination protocols have been developed for related complex heterocyclic structures, demonstrating the feasibility of controlling stereochemistry in these systems. nih.gov This allows researchers to meticulously investigate the biological activity of individual enantiomers of newly designed analogs.

Molecular Pharmacology and Receptor Interaction Studies

Elucidation of Adrenergic Receptor Engagement

Alpha-1 Adrenergic Receptor Affinity and Antagonism

The antagonism at alpha-1 adrenergic receptors is mediated through the G protein-coupled receptor pathway. guidetopharmacology.org Methotrimeprazine acts as an antagonist for all three subtypes of the alpha-1 adrenergic receptor: alpha-1A, alpha-1B, and alpha-1D. drugbank.com

Alpha-2 Adrenergic Receptor Modulation

Methotrimeprazine also modulates alpha-2 adrenergic receptors, acting as an antagonist. drugbank.com Research comparing the binding profiles of various antipsychotics in human brain tissue found that methotrimeprazine exhibited a significantly greater binding affinity for alpha-2 sites compared to chlorpromazine (B137089). nih.gov The antagonism of alpha-2 adrenergic receptors can influence the release of cortical noradrenaline and modulate dopaminergic and serotonergic neurotransmission. nih.gov Methotrimeprazine antagonizes all three alpha-2 receptor subtypes: alpha-2A, alpha-2B, and alpha-2C. drugbank.com The mechanism involves mediating the catecholamine-induced inhibition of adenylate cyclase through G proteins. t3db.ca

Analysis of Cholinergic Receptor Binding Profiles and Antagonism

Methotrimeprazine is an antagonist at muscarinic acetylcholine (B1216132) receptors, a property that contributes to its classification as a "dirty drug" due to its broad receptor interaction profile. patsnap.comwikipedia.org It acts as a competitive antagonist, blocking the binding of acetylcholine to muscarinic receptors on various cells, thereby inhibiting parasympathetic nervous system responses. nih.gov Studies on rat brain tissue have shown that methotrimeprazine and its metabolites possess a higher binding affinity for muscarinic cholinergic receptors compared to other phenothiazines like fluphenazine (B1673473) and perphenazine. nih.gov The compound antagonizes all five subtypes of the muscarinic acetylcholine receptor (M1 through M5). drugbank.com This anticholinergic activity is a significant aspect of its pharmacological character. t3db.ca

Detailed Study of Histaminergic Receptor Antagonism (e.g., H1 Receptor)

A pronounced characteristic of methotrimeprazine is its potent antagonism of the histamine (B1213489) H1 receptor. drugbank.compatsnap.comdrugbank.com This activity is comparable to that of traditional antihistamines. t3db.ca In comparative studies, methotrimeprazine was found to be the most potent among four tested phenothiazines in H1 receptor binding. nih.gov The high affinity for H1 receptors leads to significant antihistaminic effects. patsnap.com The antagonism at the H1 receptor is a key contributor to the compound's sedative properties. patsnap.comnih.gov

Exploration of Ancillary Receptor Modulations and Polypharmacology

The pharmacological profile of methotrimeprazine is characterized by its interaction with a wide array of receptor systems, a feature known as polypharmacology. wikipedia.org Its effects are not limited to a single target but are the result of its antagonist activity at dopamine (B1211576), serotonin (B10506), adrenergic, muscarinic, and histaminergic receptors. patsnap.comwikipedia.org This complex receptor-binding profile underlies its multifaceted therapeutic actions. patsnap.com

Potential Interactions with Calmodulin and Calcium Channels (e.g., TRPV1)

Phenothiazines, the class of compounds to which methotrimeprazine belongs, are known to interact with and inhibit calmodulin, a crucial calcium-binding protein. nih.gov This inhibition is thought to occur through both ionic and hydrophobic interactions between the drug molecule and the protein. nih.gov While specific studies on methotrimeprazine's direct interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) channels are not detailed in the provided results, the broader class of phenothiazines is known to modulate calcium signaling. nih.gov The modulation of voltage-gated calcium channels is a known mechanism for some psychoactive compounds, which can lead to both short-term inhibition and long-term upregulation of these channels. nih.gov However, direct evidence linking methotrimeprazine to TRPV1 is not available in the provided search results.

Investigation of Enzymatic Inhibition Profiles (e.g., Prolyl Oligopeptidase)

The investigation into methotrimeprazine's effect on specific enzymes like prolyl oligopeptidase (POP or PREP) reveals a less-defined area of its pharmacology. Prolyl oligopeptidase is a cytosolic protease, and its inhibition has been explored as a therapeutic strategy in neurodegenerative conditions. nih.govnih.gov PREP inhibitors have been shown to affect levels of neurotransmitters like acetylcholine and can influence processes such as autophagy. nih.govuef.fi While phenothiazines as a class have diverse biological activities, specific data on the direct inhibition of prolyl oligopeptidase by rac-methotrimeprazine maleate (B1232345) salt is not present in the provided search results.

Receptor Binding Affinity of Methotrimeprazine

| Receptor | Action | Binding Affinity (Ki) | Reference |

| Alpha-1 Adrenergic | Antagonist | Significantly greater than Clozapine or Chlorpromazine | nih.gov |

| Alpha-2 Adrenergic | Antagonist | Significantly greater than Chlorpromazine | nih.gov |

| Muscarinic Cholinergic | Antagonist | 5-30 times higher than Fluphenazine/Perphenazine | nih.gov |

| Histamine H1 | Antagonist | Most potent among tested phenothiazines | nih.gov |

Preclinical Pharmacological Research Paradigms

In Vitro Receptor Binding Assays for Ligand-Receptor Affinity Determination

The affinity of rac-Methotrimeprazine Maleate (B1232345) Salt for various neurotransmitter receptors has been extensively characterized through in vitro binding assays. These studies are crucial for understanding the compound's potential mechanisms of action at the molecular level. Methotrimeprazine, also known as levomepromazine (B1675116), demonstrates a broad receptor binding profile, acting as an antagonist at dopamine (B1211576), serotonin (B10506), histamine (B1213489), adrenergic, and muscarinic receptors. patsnap.comguidetopharmacology.orgnih.govdrugbank.com

Radioligand binding studies have been instrumental in determining the affinity of methotrimeprazine for its target receptors. These assays measure the displacement of a radiolabeled ligand by the test compound, providing a quantitative measure of binding affinity. For instance, in vitro studies using human brain homogenates have shown that levomepromazine can displace [3H]doxepin, a high-potency histamine H1 receptor antagonist. nih.gov This indicates a strong interaction with the histamine H1 receptor, which is consistent with the compound's known sedative properties. patsnap.com

Competitive binding experiments have provided specific inhibitor constant (Ki) values for methotrimeprazine at a variety of human recombinant dopamine receptor subtypes. These studies have revealed a high affinity for D2-like receptors. Furthermore, comparisons with other antipsychotic agents have been made, highlighting a similar order of magnitude of affinity for the rD1 receptor as clozapine. The compound also exhibits significant binding affinity for alpha-1 and serotonin-2 binding sites, which is greater than that of chlorpromazine (B137089) and clozapine, and a greater affinity for alpha-2 sites than chlorpromazine. nih.gov

Table 1: Receptor Binding Affinity of Methotrimeprazine (Levomepromazine)

| Receptor Subtype | Ki (nM) |

|---|---|

| Dopamine D1 | 54.3 |

| Dopamine D2L | 8.6 |

| Dopamine D2S | 4.3 |

| Dopamine D3 | 8.3 |

| Dopamine D4.2 | 7.9 |

| Histamine H1 | High Affinity |

| Alpha-1 Adrenergic | High Affinity |

| Alpha-2 Adrenergic | High Affinity |

| Serotonin 5-HT2A | High Affinity |

| Muscarinic Cholinergic | Moderate Affinity |

Note: Ki values are inhibitor constants, with lower values indicating higher binding affinity. "High Affinity" and "Moderate Affinity" are used where specific Ki values were not consistently reported across the reviewed literature, but a strong interaction was noted.

Cellular and Biochemical Characterization of Pharmacological Activities

Beyond receptor binding, the effects of rac-Methotrimeprazine Maleate Salt on cellular functions and intracellular signaling pathways have been investigated to understand its broader pharmacological impact.

While specific quantitative data on receptor occupancy (e.g., EC50 values) in cultured cell models for methotrimeprazine are not extensively detailed in the reviewed literature, the principle of receptor occupancy is fundamental to its action. Receptor occupancy assays are critical for determining the concentration of a drug required to engage its target in a cellular context. For antipsychotic drugs, dopamine D2 receptor occupancy is a key parameter linked to clinical efficacy and side effects. Studies with other antipsychotics have shown that a therapeutic window exists for D2 receptor occupancy, typically between 60-80%, to achieve an antipsychotic effect while minimizing extrapyramidal symptoms.

Methotrimeprazine has been shown to modulate several intracellular signaling pathways. Research indicates that it can induce adaptive endoplasmic reticulum (ER) stress and upregulate autophagy. medchemexpress.com This is thought to be mediated, at least in part, by its inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which leads to an increase in cytoplasmic calcium levels. medchemexpress.com The compound's influence extends to major signaling hubs such as the mechanistic target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.net Antipsychotic drugs, in general, are known to modulate intracellular cascades like the cyclic adenosine (B11128) monophosphate (cAMP) and AKT/glycogen synthase kinase-3 (GSK-3) pathways.

Exploration of Central Nervous System Activities in Preclinical Models

The in vivo effects of rac-Methotrimeprazine Maleate Salt on the central nervous system have been characterized in various preclinical animal models, providing insights into its potential therapeutic applications and side effect profile. These models are designed to assess antipsychotic, analgesic, and sedative properties. researchgate.netnih.govnih.govscielo.br

Preclinical studies have demonstrated the analgesic and sedative effects of methotrimeprazine. In the formalin test in rats, a model of persistent pain, methotrimeprazine produced a significant decrease in pain responses during the second phase of the test. Concurrently, sedative effects were observed using the line-crossing test.

The potential for extrapyramidal side effects, a common concern with antipsychotic medications, has been evaluated using the catalepsy test in rats. This test measures the time an animal remains in an externally imposed posture and is predictive of drug-induced parkinsonism.

Furthermore, animal models of schizophrenia are employed to predict the antipsychotic efficacy of compounds. These models often involve inducing behaviors in rodents that are analogous to the symptoms of schizophrenia, such as hyperactivity induced by dopamine agonists or NMDA receptor antagonists. The ability of an antipsychotic to reverse these behaviors is considered a predictor of its clinical efficacy. Methotrimeprazine's potent dopamine receptor antagonism suggests activity in these models. Another relevant paradigm is the prepulse inhibition (PPI) of the startle reflex, which is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. nih.gov The effects of methotrimeprazine in this model could provide further insight into its antipsychotic profile.

Table 2: Investigated CNS Activities of Methotrimeprazine in Preclinical Models

| CNS Activity | Preclinical Model | Observed Effect |

|---|---|---|

| Analgesia | Formalin Test (Rats) | Reduction in pain responses |

| Sedation | Line-Crossing Test (Rats) | Reduced motor activity |

| Antipsychotic-like | Reversal of drug-induced hyperlocomotion (Rodents) | Expected to reverse hyperlocomotion |

| Extrapyramidal Side Effects | Catalepsy Test (Rats) | Potential to induce catalepsy |

| Sensorimotor Gating | Prepulse Inhibition (PPI) Test (Rodents) | Potential modulation of PPI |

Studies on Receptor-Mediated Sedation Mechanisms

The pronounced sedative properties of methotrimeprazine are a hallmark of its clinical profile. researchgate.net Preclinical studies have identified its potent antagonist activity at several key receptors as the primary mechanism driving this effect. The compound is recognized as a "dirty drug" because it interacts with a wide array of receptor types. wikipedia.org

The most significant contributor to methotrimeprazine-induced sedation is its powerful antagonism of histamine H1 receptors in the central nervous system. nih.govpatsnap.com The histaminergic system plays a crucial role in regulating wakefulness and arousal. frontiersin.orgubc.ca By blocking H1 receptors, particularly in cortical regions, methotrimeprazine inhibits the excitatory actions of histamine, leading to drowsiness and a reduction in alertness. patsnap.comubc.ca Studies on other H1 receptor antagonists have confirmed that high affinity for this receptor directly correlates with sedative effects, supporting the belief that the histaminergic system is a key regulator of alertness in humans. nih.govnih.gov

In addition to its potent antihistaminic action, methotrimeprazine's sedative effects are augmented by its blockade of other receptors. aapharma.ca It is a strong antagonist of alpha-1 adrenergic receptors. drugbank.comnih.gov Blockade of these receptors can lead to vasodilation and hypotension, which may contribute to feelings of drowsiness, but it also directly impacts central arousal pathways. patsnap.comdrugbank.com Furthermore, its antagonist activity at muscarinic acetylcholine (B1216132) receptors contributes to its sedative and anticholinergic profile. nih.govdrugbank.com The antagonism of dopamine receptors, particularly the D2 subtype, while central to its antipsychotic effects, also contributes to a quieting or calming effect on brain activity. drugbank.commentalhealth.com

The multifaceted receptor blockade explains the robust sedative and hypnotic properties of methotrimeprazine observed in preclinical models. nih.govaapharma.ca

Table 1: Receptor Binding Profile of Methotrimeprazine (Levomepromazine)

This table outlines the primary receptor targets of Methotrimeprazine and its role in mediating sedation.

| Target Receptor | Action | Contribution to Sedation | Citation |

| Histamine H1 Receptor | Antagonist | Primary driver of sedation and hypnotic effects. | nih.govpatsnap.comdrugbank.com |

| Alpha-1 Adrenergic Receptor | Antagonist | Contributes to sedation and hypotension. | drugbank.comnih.govdrugbank.com |

| Dopamine D2 Receptor | Antagonist | Contributes to calming/quieting effects. | drugbank.comdrugbank.commentalhealth.com |

| Muscarinic Acetylcholine Receptors (M1-M5) | Antagonist | Contributes to sedation and anticholinergic effects. | nih.govdrugbank.comdrugbank.com |

| Serotonin 5-HT2A/2C Receptors | Antagonist | May play a secondary role in sedation. | drugbank.com |

Research into Anxiolytic and Antiemetic Molecular Mechanisms

Methotrimeprazine's utility as an anxiolytic and antiemetic is also rooted in its multi-receptor antagonist profile. nih.govlhsc.on.ca The molecular mechanisms for these effects, while overlapping with those for sedation, involve distinct pathways and receptor interactions.

The antiemetic action is largely attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla. nih.govdrugbank.comnih.gov The CTZ is outside the blood-brain barrier and is rich in D2 receptors; its stimulation leads to nausea and vomiting. By antagonizing these receptors, methotrimeprazine effectively suppresses these signals. nih.gov Additionally, its potent antihistaminic (H1) and anticholinergic (muscarinic) activities contribute significantly to its antiemetic effects, making it effective against nausea and vomiting from various origins. nih.govpatsnap.comnih.gov

Table 2: Receptor Affinities (Ki, nM) of Levomepromazine at Human Dopamine Receptors

This table presents data from a study on the binding affinity of Levomepromazine (LMP) to various human recombinant dopamine receptor subtypes, compared to Clozapine (CLOZ) and Chlorpromazine (CPZ). Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Levomepromazine (Ki, nM) | Clozapine (Ki, nM) | Chlorpromazine (Ki, nM) | Citation |

| rD1 | 19 | 50 | 44 | isciii.esisciii.es |

| rD2L | 3 | 129 | 10 | isciii.es |

| rD2S | 1.5 | 134 | 7.7 | isciii.es |

| rD3 | 2.9 | 122 | 7.4 | isciii.es |

| rD4.2 | 2.8 | 21 | 24 | isciii.es |

| rD5 | 10.7 | 45 | 45 | isciii.es |

Investigations into the Analgesic Pathways of Action

Methotrimeprazine exhibits significant non-narcotic analgesic properties, a characteristic that distinguishes it from many other neuroleptics. researchgate.netnih.gov Preclinical research has been crucial in differentiating its analgesic mechanism from that of opioids.

A pivotal study demonstrated that methotrimeprazine-induced analgesia in mice was not antagonized by naloxone (B1662785), a classic opioid receptor antagonist. nih.gov Furthermore, the study showed that methotrimeprazine did not compete with radiolabeled naloxone for binding to opiate receptors in mouse brain homogenates. nih.gov This definitively established that its analgesic effects are not mediated through the opioid system.

The precise pathways for its analgesic action are thought to be multifactorial, stemming from its broad antagonism of various neurotransmitter systems that modulate pain perception. researchgate.netmdpi.com The blockade of dopamine receptors can influence pain processing. mentalhealth.com More significantly, its strong antagonism of serotonin receptors (specifically 5-HT2A) and adrenergic receptors (alpha-1 and alpha-2) is believed to play a substantial role. drugbank.comnih.gov Both serotonergic and adrenergic pathways are integral to the descending pain-modulating systems in the central nervous system. mdpi.comnih.gov By interacting with these systems, methotrimeprazine can alter the transmission and perception of nociceptive signals. researchgate.net

The compound's ability to block multiple receptor types simultaneously may produce a synergistic analgesic effect, targeting pain through several distinct, non-opioid mechanisms. researchgate.netresearchgate.net Its sedative properties also contribute to its clinical effectiveness in pain management by reducing the affective, or emotional, component of pain and promoting detachment from the painful stimulus. mentalhealth.com

Metabolic Pathways and Metabolite Characterization

Comprehensive Investigation of Hepatic Metabolism

Methotrimeprazine undergoes extensive hepatic metabolism, which significantly influences its bioavailability. drugbank.com After oral administration, the compound is subject to considerable first-pass metabolism in the liver, with an oral bioavailability of approximately 50% to 60%. drugbank.com The liver is the principal site where methotrimeprazine is chemically altered into various metabolites before elimination. drugbank.commdpi.com The biotransformation process occurs in phases. Phase I reactions introduce or expose functional groups on the parent molecule, primarily through oxidation and demethylation, while Phase II reactions involve the conjugation of these groups with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. mdpi.com

Identification and Structural Elucidation of Major Metabolites (e.g., Sulfoxidated, Glucuronidated, Demethylated Moieties)

The metabolism of methotrimeprazine results in several key metabolites. These are primarily formed through sulfoxidation of the phenothiazine (B1677639) ring, demethylation of the aliphatic side chain, and subsequent conjugation reactions. drugbank.com

Key identified metabolites include:

Methotrimeprazine Sulfoxide (B87167) : This is a major metabolite formed by the oxidation of the sulfur atom in the phenothiazine nucleus. nih.govnih.gov This sulfoxide metabolite has been detected in significant concentrations in plasma after oral administration. nih.gov X-ray crystallography studies have examined the three-dimensional molecular structure of methotrimeprazine sulfoxide. nih.gov

Demethylated Metabolites : N-demethylation is another primary metabolic pathway. nih.gov Metabolites such as a monodesmethyl analog (desmethylmethotrimeprazine) and a didesmethyl analog have been identified in patient plasma and urine. nih.gov

Combined Sulfoxidated and Demethylated Metabolites : Further biotransformation can lead to metabolites that are both demethylated and sulfoxidated, such as monodesmethyl sulfoxide. nih.gov

Glucuronidated Moieties : Methotrimeprazine and its phase I metabolites can undergo glucuronidation, a phase II conjugation reaction, to form more water-soluble compounds for excretion. drugbank.com

Hydroxylated Metabolites : Studies have also identified metabolites hydroxylated on the phenothiazine nucleus. nih.gov

Table 1: Major Metabolites of Methotrimeprazine

| Metabolite Class | Specific Metabolite | Site of Biotransformation | Reference |

|---|---|---|---|

| Sulfoxidated | Methotrimeprazine Sulfoxide | Sulfur atom of the phenothiazine ring | nih.govnih.gov |

| Demethylated | Desmethylmethotrimeprazine (Monodesmethyl analog) | Aliphatic side chain (N-demethylation) | nih.gov |

| Didesmethylmethotrimeprazine (Didesmethyl analog) | Aliphatic side chain (N-demethylation) | nih.gov | |

| Sulfoxidated & Demethylated | Monodesmethyl Sulfoxide | Phenothiazine ring and aliphatic side chain | nih.gov |

| Glucuronidated | Glucuronide conjugates | Parent drug or Phase I metabolites | drugbank.com |

| Hydroxylated | Hydroxylated metabolites (e.g., 3-hydroxy, 7-hydroxy) | Phenothiazine nucleus | nih.gov |

Characterization of Enzyme Systems Involved in Biotransformation

The biotransformation of methotrimeprazine is catalyzed predominantly by the cytochrome P450 (CYP) enzyme system located in the liver. mdpi.comnih.gov In vitro studies using human liver microsomes and specific cDNA-expressed CYP isoforms have identified the key enzymes responsible for its primary metabolic pathways. nih.gov

CYP3A4 : This isoform is the main enzyme responsible for both the 5-sulfoxidation and N-demethylation of methotrimeprazine, particularly at therapeutic concentrations. nih.govmdpi.com Studies indicate that CYP3A4 accounts for approximately 72% of 5-sulfoxidation and 78% of N-demethylation at a drug concentration of 10μM. nih.gov

CYP1A2 : This enzyme also contributes to the metabolism of methotrimeprazine, though to a lesser extent than CYP3A4 at therapeutic concentrations. It is responsible for about 20% of 5-sulfoxidation. nih.gov Interestingly, the relative contribution of CYP1A2 increases at higher, toxicological concentrations of the drug, while the role of CYP3A4 decreases. nih.gov

Other CYP Isoforms : The involvement of other CYP isoforms, including CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, in these primary metabolic pathways is considered negligible. nih.gov

Phase II metabolism, specifically glucuronidation, is carried out by uridine-diphosphate glucuronosyltransferase (UGT) enzymes. researchgate.netresearchgate.net While phenothiazines are known substrates for UGTs, the specific isoforms involved in methotrimeprazine glucuronidation are less extensively characterized. researchgate.net

Table 2: Cytochrome P450 (CYP) Isoforms in Methotrimeprazine Metabolism

| Enzyme | Metabolic Reaction | Contribution (at 10µM) | Reference |

|---|---|---|---|

| CYP3A4 | 5-Sulfoxidation | ~72% | nih.gov |

| N-Demethylation | ~78% | nih.gov | |

| CYP1A2 | 5-Sulfoxidation | ~20% | nih.gov |

| N-Demethylation | ~8% | nih.gov | |

| Other CYPs | 5-Sulfoxidation & N-Demethylation | Negligible (0.1-8%) | nih.gov |

Preclinical Metabolic Stability Studies in Isolated Systems

Preclinical metabolic stability studies are essential for predicting a drug's pharmacokinetic properties, such as its half-life and clearance, in vivo. pharmafocusasia.comnih.gov These studies are typically conducted using in vitro systems derived from the liver, such as liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. pharmafocusasia.com

For methotrimeprazine, in vitro experiments using human liver microsomes have been fundamental in characterizing its metabolic pathways. nih.govmdpi.com These isolated systems allow for the investigation of specific enzyme kinetics and the identification of the CYP isoforms responsible for its biotransformation without the complexities of a whole organism. nih.govqps.com The use of cDNA-expressed human CYP isoforms (Supersomes) further refines this analysis, enabling the precise determination of each enzyme's relative contribution to sulfoxidation and N-demethylation. nih.gov Such studies demonstrated the predominant role of CYP3A4 in methotrimeprazine's metabolism. nih.govmdpi.com

The data generated from these preclinical studies, including the rate of drug depletion over time, is used to calculate intrinsic clearance (CLint), a measure of the metabolic activity of the liver towards the compound. nih.govnih.gov This information is critical during the drug discovery and development process for optimizing metabolic properties and predicting human pharmacokinetics. pharmafocusasia.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating rac-Methotrimeprazine from its impurities and for resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of drug substances and identifying any process-related impurities or degradation products. chromatographyonline.comijprajournal.com The development of a robust, stability-indicating HPLC method for rac-Methotrimeprazine Maleate (B1232345) Salt is critical for quality control.

Method development typically begins with the selection of an appropriate stationary phase (column) and mobile phase to achieve optimal separation. chromatographyonline.com For phenothiazine (B1677639) derivatives like Methotrimeprazine, reversed-phase HPLC (RP-HPLC) is commonly employed. Stress testing, as per International Council for Harmonisation (ICH) guidelines, is performed by subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic conditions to generate potential degradation products. nih.gov The developed HPLC method must be able to separate the intact drug from these degradation products. ijcrt.org

A typical HPLC method for a compound like Methotrimeprazine would involve a C18 column with a gradient mobile phase consisting of an aqueous component (often with a pH-adjusting buffer like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govrjptonline.org Validation of the method ensures its specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD; and Limit of Quantification, LOQ). nih.govijcrt.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Methotrimeprazine

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, e.g., Supelco Discovery HS F5 (150 mm × 4.6 mm, 5 µm) nih.gov | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA nih.gov | A gradient elution (e.g., varying %B) is used to resolve compounds with different polarities. |

| Flow Rate | 1.0 mL/min rjptonline.org | Ensures consistent retention times and peak shapes. |

| Detection | UV/Diode Array Detector (DAD) at 240 nm rjptonline.org | Quantifies the API and detects impurities based on UV absorbance. |

| Column Temp. | 30 - 40 °C | Optimizes separation efficiency and reduces viscosity. |

| Injection Vol. | 10 µL | Precise introduction of the sample into the system. |

This table is illustrative, based on typical methods for similar compounds.

As rac-Methotrimeprazine Maleate Salt contains a chiral center, separating its enantiomers, Levomepromazine (B1675116) and its (S)-enantiomer, is critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry. selvita.comnih.gov It offers significant advantages over traditional normal-phase HPLC, including faster analysis times, reduced organic solvent consumption (aligning with green chemistry principles), and higher efficiency. selvita.comsphinxsai.com

The principle of SFC involves using a supercritical fluid, typically carbon dioxide (CO2), as the main mobile phase, often modified with a small amount of an organic solvent like methanol or isopropanol. nih.govsphinxsai.com The separation is achieved on a chiral stationary phase (CSP).

Research has demonstrated the successful liquid chromatographic resolution of Methotrimeprazine enantiomers using a beta-cyclodextrin-bonded chiral stationary phase. nih.gov In SFC, common CSPs for screening chiral compounds include polysaccharide-based columns like Chiralpak AD, AS, and Chiralcel OD, OJ. nih.gov A screening approach using a combination of these columns with different modifiers (e.g., methanol, isopropanol) can rapidly identify suitable conditions for baseline separation of the enantiomers. nih.gov The combination of SFC with mass spectrometry (SFC-MS) can further aid in the positive identification of the separated enantiomeric peaks. researchgate.net

Table 2: Typical Screening Platform for Chiral SFC Method Development

| Parameter | Details | Rationale |

|---|---|---|

| Columns | Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ nih.gov | Provides diverse chiral recognition mechanisms to maximize the chance of separation. |

| Mobile Phase | Supercritical CO2 with co-solvents nih.gov | CO2 is the primary mobile phase; co-solvents modify selectivity and analyte solubility. |

| Co-solvents | Methanol, Ethanol (B145695), Isopropanol nih.gov | Different alcohols can significantly alter the separation factor (alpha). |

| Backpressure | 150 bar researchgate.net | Maintains the CO2 in a supercritical state. |

| Temperature | 40 °C researchgate.net | Influences separation kinetics and efficiency. |

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic techniques are essential for the unambiguous structural confirmation of rac-Methotrimeprazine Maleate Salt and the identification of unknown impurities or metabolites.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic technique (LC-MS or GLC-MS), it provides definitive identification of the API and its related substances. ijprajournal.comnih.gov For Methotrimeprazine (molecular weight: 328.47 g/mol ), electrospray ionization (ESI) in positive mode is typically used, generating a prominent protonated molecule [M+H]+ at m/z 329. nih.gov

Tandem MS (MS/MS) experiments involve selecting the parent ion (e.g., m/z 329) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, studies have used gas-liquid chromatography-mass spectrometry (GLC-MS) to identify metabolites of Methotrimeprazine, such as the sulfoxide (B87167) and demethylated analogs, by analyzing their retention times and mass spectra. nih.gov The fragmentation of the Methotrimeprazine parent ion can help elucidate the structure of unknown impurities by comparing their fragmentation patterns to that of the parent compound. nih.gov

Table 3: Mass Spectrometry Data for Methotrimeprazine Identification

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| LC-ESI-QQ-MS/MS | Positive | 329.7 | 312.5, 253.3, 254.3, 269.3 | nih.gov |

| GLC-MS | Electron Ionization | 328 (M+) | Not specified | nih.govnist.gov |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. youtube.com In the pharmaceutical industry, its primary applications include verifying the elemental composition of raw materials, detecting catalyst residues (e.g., heavy metals), and monitoring production processes. youtube.com XRF works by irradiating a sample with X-rays, causing elements within the sample to emit characteristic "fluorescent" X-rays, which are then detected. youtube.com

While XRF is a powerful tool for elemental analysis, its direct application for detecting drug-protein "binding events" is limited. Binding events are typically studied using techniques that are sensitive to changes in molecular structure or environment, such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), or X-ray crystallography. rsc.orgnih.gov For example, fluorescence spectroscopy can monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon drug binding. lboro.ac.uknih.gov X-ray crystallography can provide a detailed three-dimensional structure of the drug bound to its protein target. nih.gov Therefore, while XRF can confirm the presence of specific elements (like sulfur in Methotrimeprazine) in a sample, it does not directly provide information on the molecular interactions involved in a binding event.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. libretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. libretexts.org

For rac-Methotrimeprazine Maleate Salt, NMR is used to confirm the identity and structure of the synthesized API by comparing its spectrum to that of a reference standard. The chemical shifts, splitting patterns (multiplicity), and integration values of the various peaks in the ¹H NMR spectrum correspond to the different protons in the Methotrimeprazine and maleate structures. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish connectivity between protons within the molecule, further confirming the structure. libretexts.org NMR is also a critical tool for identifying and characterizing unknown impurities or degradation products isolated during HPLC analysis. nih.govijcrt.org

Application of Isotope-Labeled Compounds in Research and Quantification

The use of isotope-labeled compounds is a powerful technique in pharmaceutical research, enabling precise quantification and metabolic studies. In the context of rac-Methotrimeprazine Maleate Salt, deuterium-labeled analogs serve as ideal internal standards for mass spectrometry-based quantification methods.

A study on the stereoselective analysis of methotrimeprazine and its metabolites in human plasma and urine utilized d3-methotrimeprazine, labeled at the N-CH3 group, as an internal standard. This approach, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate differentiation and quantification of the parent drug and its metabolites from endogenous matrix components. The stability of the isotope label ensures that the internal standard behaves nearly identically to the analyte during extraction and ionization, correcting for variations in sample processing and instrument response.

Table 1: Isotope-Labeled Compounds in Methotrimeprazine Research

| Isotope-Labeled Compound | Application | Analytical Technique |

| d3-Methotrimeprazine | Internal standard for quantification of methotrimeprazine and its metabolites | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

Biophysical Methods for Ligand-Target Engagement and Conformational Analysis

Biophysical methods are crucial for understanding how a drug molecule interacts with its biological targets. However, specific applications of the following techniques to rac-Methotrimeprazine Maleate Salt are not extensively reported in publicly accessible literature. The following sections describe the principles of these methods and their potential, though undocummented, application to methotrimeprazine research.

Fluorescence Polarization Studies

Fluorescence polarization (FP) is a technique used to measure the binding of a small, fluorescently labeled molecule (the ligand) to a larger molecule (the protein target). When the small fluorescent ligand is excited with polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to a larger protein, its tumbling rate slows significantly, resulting in a higher degree of polarization.

While no specific studies utilizing fluorescence polarization for rac-Methotrimeprazine Maleate Salt have been identified, this technique could theoretically be employed to study its binding to dopamine (B1211576) and serotonin (B10506) receptors. This would require the synthesis of a fluorescently labeled methotrimeprazine derivative.

Thermal Shift Assays and Protein Stability Profiling

Thermal shift assays, including differential scanning fluorimetry (DSF), are used to assess the stabilizing effect of a ligand on its target protein. The principle is that a protein's melting temperature (Tm) will increase upon the binding of a stabilizing ligand. This change is monitored by tracking the unfolding of the protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation.

There are no specific published thermal shift assay data for rac-Methotrimeprazine Maleate Salt. Such studies could provide valuable information on its direct engagement with various G-protein coupled receptors (GPCRs) or other potential off-target proteins.

Affinity-Based Chemical Proteomics for Target Identification

Affinity-based chemical proteomics is a powerful strategy for identifying the full spectrum of a drug's molecular targets within a complex biological system. This approach typically involves immobilizing a derivative of the drug on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Specific affinity-based chemical proteomics studies for rac-Methotrimeprazine Maleate Salt have not been found in the available literature. The application of this methodology could be instrumental in elucidating its polypharmacology and identifying novel targets that contribute to its therapeutic effects and side-effect profile.

Stereochemical Impact on Pharmacological Efficacy and Selectivity

Differential Biological Activities of Methotrimeprazine Enantiomers

Research has demonstrated that the pharmacological effects of methotrimeprazine are not equally distributed between its two enantiomers, the levorotatory (l) and dextrorotatory (d) forms. The l-enantiomer, also known as levomepromazine (B1675116), is considered the more biologically active of the two. nih.gov

Enantioselective Interactions with Specific Biological Targets and Receptor Subtypes

The differential biological activities of methotrimeprazine enantiomers stem from their enantioselective interactions with specific biological targets. The three-dimensional structure of a receptor's binding site is chiral, allowing it to preferentially interact with one enantiomer over the other.

In vitro studies using bovine caudate nucleus tissue homogenates have provided direct evidence of this enantioselectivity. These experiments have shown that the optical isomers of methotrimeprazine interact differently with various receptor types. nih.gov Specifically, statistically significant differences in the binding of the enantiomers were observed for dopamine (B1211576) and 5-hydroxytryptamine (serotonin) receptors. nih.gov The levorotatory isomer of methotrimeprazine demonstrated a higher affinity for these receptors, indicating a more potent antagonistic effect. nih.gov In fact, at these receptor types, l-methotrimeprazine was found to be pharmacodynamically equivalent to chlorpromazine (B137089), another well-known phenothiazine (B1677639). nih.gov

Interestingly, no significant stereoselectivity was observed for opiate receptors, suggesting that the analgesic properties of methotrimeprazine are not mediated through direct action on these receptors. nih.gov A strong correlation has been observed between the degree of stereoselectivity and the affinity of the more active isomer for a particular receptor, suggesting that high stereoselectivity is a hallmark of a highly specific drug-receptor interaction. nih.gov

Methotrimeprazine, in its racemic form, is known to be an antagonist at a variety of receptors, including dopamine (D1, D2, D3, D4), serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132) (M1-M5), and adrenergic (alpha-1 and alpha-2) receptors. drugbank.comnih.govpatsnap.com The enantioselective binding to dopamine and serotonin receptors by the l-isomer is a key factor in its antipsychotic effects. drugbank.comt3db.ca

Table 1: Enantioselective Receptor Binding of Methotrimeprazine Isomers

| Receptor Target | More Active Enantiomer | Observation | Source |

| Dopamine Receptors | Levorotatory (-) | Statistically significant higher affinity. | nih.gov |

| 5-Hydroxytryptamine (Serotonin) Receptors | Levorotatory (-) | Statistically significant higher affinity. | nih.gov |

| Opiate Receptors | N/A | No significant stereoselectivity observed. | nih.gov |

Methodologies for Assessing Enantiomeric Purity and Disposition in Biological Research Samples

Given the differences in pharmacological activity between enantiomers, it is crucial to have reliable methods to separate and quantify them in biological samples. This allows for the study of their individual pharmacokinetic and pharmacodynamic profiles. Various analytical techniques are employed to determine the enantiomeric purity and disposition of chiral compounds like methotrimeprazine.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the direct separation of drug enantiomers. nih.gov This can be achieved by using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov Another approach involves the use of chiral mobile-phase additives that form diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. nih.gov

Gas Chromatography (GC) can also be utilized for enantiomeric separation, often after derivatization of the enantiomers with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a conventional column. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers another method for determining enantiomeric purity. While enantiomers themselves have identical NMR spectra in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to distinguishable signals for each enantiomer. patsnap.com

These methodologies are essential for:

Determining the enantiomeric composition of the bulk drug substance.

Studying the stereoselective metabolism of the drug, as one enantiomer may be metabolized at a different rate or through a different pathway than the other.

Investigating the pharmacokinetic profiles of individual enantiomers in plasma and other biological fluids. nih.gov

Implications of Stereoisomerism for Drug Design and Development

The case of methotrimeprazine and other chiral drugs highlights the critical importance of considering stereoisomerism in the design and development of new pharmaceuticals. The fact that one enantiomer may be responsible for the therapeutic effects while the other may be less active, inactive, or even contribute to undesirable effects has significant implications. lhsc.on.ca

Developing a single-enantiomer drug (an enantiopure drug) can offer several potential advantages over a racemic mixture, including:

More Selective Pharmacological Profile: Targeting specific receptors with a single enantiomer can lead to a more predictable and selective pharmacological response.

Simpler Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is often less complex than that of a racemate, where two different substances are being absorbed, distributed, metabolized, and excreted. lhsc.on.ca

Reduced Drug Interactions: A single enantiomer may have a lower potential for drug-drug interactions compared to a racemic mixture.

The process of moving from a racemic drug to a single-enantiomer version is known as a "chiral switch." However, the decision to develop an enantiopure drug requires careful consideration of whether there is a clear clinical advantage over the racemate. The development of stereoselective syntheses and efficient chiral separation techniques is crucial for the production of enantiomerically pure drugs. A thorough understanding of the stereochemical aspects of drug action is essential for the rational design of safer and more effective medications. nih.gov

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of All Putative Molecular Targets and Off-Target Interactions

A complete understanding of a drug's molecular interactions is paramount. While the primary targets of methotrimeprazine are known, a comprehensive elucidation of all its putative molecular targets and off-target interactions is a critical area for future research. This involves moving beyond its recognized activity at dopamine (B1211576), serotonin (B10506), histamine (B1213489), adrenergic, and muscarinic receptors to identify previously unknown binding partners.

Modern drug discovery now recognizes that many small molecule drugs interact with multiple, often unintended, biological targets. nih.govfrontiersin.org These off-target interactions can contribute to both therapeutic effects and adverse events. nih.govnih.gov A thorough investigation into methotrimeprazine's full interaction profile could reveal novel mechanisms of action and provide a more complete picture of its pharmacological effects.

Advanced computational approaches, such as Off-Target Safety Assessment (OTSA), can be employed to predict potential off-target interactions. nih.govfrontiersin.org These in silico methods analyze the chemical structure of a molecule to predict its binding affinity for a wide range of proteins, covering a significant portion of the human proteome. nih.gov Such computational screening can identify potential interactions that can then be validated through in vitro binding assays. This approach has the potential to uncover previously unsuspected targets for methotrimeprazine, which could, in turn, explain some of its diverse clinical effects and side effects.

Development of Highly Enantioselective and Scalable Synthetic Routes

Methotrimeprazine is a chiral compound, and it is well-established that different enantiomers of a drug can have distinct pharmacological and toxicological profiles. The development of highly enantioselective and scalable synthetic routes to produce the individual enantiomers of methotrimeprazine is a significant area for future research. This would allow for the separate investigation of the therapeutic activities and side-effect profiles of the (R)- and (S)-enantiomers.

While general synthetic routes for phenothiazines and other heterocyclic compounds are established, the focus has often been on producing the racemic mixture. beilstein-journals.orgnih.gov Future synthetic efforts should concentrate on developing methods that provide high enantiomeric excess in a cost-effective and scalable manner, suitable for potential pharmaceutical production. nih.gov This could involve the use of chiral catalysts, enzymatic resolutions, or the use of chiral starting materials. nih.govrsc.org

The ability to produce pure enantiomers would enable researchers to determine if one enantiomer is primarily responsible for the therapeutic effects while the other contributes more to adverse effects. This knowledge could lead to the development of a single-enantiomer drug with an improved therapeutic index.

Integration of Advanced Computational Modeling for Deeper Mechanistic Insights

Advanced computational modeling presents a powerful tool for gaining deeper mechanistic insights into the actions of rac-methotrimeprazine maleate (B1232345). nih.gov By integrating various computational techniques, researchers can build models that simulate the drug's behavior at a molecular and systems level. nih.govnih.gov

Molecular docking and molecular dynamics simulations can be used to predict and analyze the binding of methotrimeprazine to its various receptor targets. These models can provide detailed information about the specific amino acid residues involved in the interaction, the binding affinity, and the conformational changes that occur upon binding. This level of detail can help to explain the drug's potency and selectivity for different receptors.

Exploration of Novel Pharmacological Activities Based on Polypharmacology

The concept of polypharmacology, where a single drug acts on multiple targets, is an emerging paradigm in drug discovery. nih.govnih.gov This approach is particularly relevant for complex, multifactorial diseases where targeting a single pathway may not be sufficient. nih.govd-nb.info Methotrimeprazine, with its known activity at multiple receptors, is an ideal candidate for exploration within this framework.

Future research should focus on systematically investigating the potential of methotrimeprazine for new therapeutic applications based on its polypharmacological profile. nih.govd-nb.info This could involve screening the drug against a wide range of disease models to identify novel activities. The multi-target nature of methotrimeprazine suggests it could have potential in treating conditions where multiple signaling pathways are dysregulated. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing rac-Methotrimeprazine Maleate Salt, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis involves sequential reactions: thiolation, nitro reduction, diazotization, and cyclization, followed by racemate separation . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC or crystallization with enantiopure resolving agents) are recommended. The commercial product typically uses the (–)-(R)-enantiomer, but researchers working with the racemic form should validate purity via polarimetry or chiral chromatography .

Q. Which analytical techniques are most reliable for quantifying rac-Methotrimeprazine and its metabolites in biological matrices?

- Methodological Answer : A combination of UV spectrophotometry (for preliminary screening) and TLC/GLC with acetylated extracts provides qualitative and quantitative data. For precision, use trifluoperazine as an internal standard in GLC . Modern workflows may incorporate LC-MS/MS with deuterated internal standards (e.g., Methotrimeprazine-[2H6]) to improve sensitivity and specificity .

Q. How does the solubility profile of rac-Methotrimeprazine Maleate Salt influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water (0.3 g/100 mL) but more soluble in ethanol. For in vitro studies, prepare stock solutions in ethanol or DMSO, ensuring concentrations remain below 1% (v/v) to avoid solvent toxicity. For in vivo administration, consider salt formulation adjustments (e.g., hydrochloride vs. maleate) to enhance bioavailability .

Advanced Research Questions

Q. What are the dominant metabolic pathways of rac-Methotrimeprazine, and how do they vary between enantiomers?

- Methodological Answer : Key metabolites include sulfoxide, desmethyl, and desmethyl sulfoxide derivatives. Enantioselective metabolism can be studied using chiral columns in LC-MS, with urine samples extracted via two-phase ether partitioning. Comparative pharmacokinetic studies in preclinical models should monitor enantiomer-specific clearance rates and metabolite ratios .

Q. How can endotoxin contamination be minimized in rac-Methotrimeprazine formulations for injectable preclinical studies?

- Methodological Answer : Adhere to USP endotoxin limits (17.9 EU/mg for injectables). Use endotoxin-free reagents and validate processes via the Limulus Amebocyte Lysate (LAL) assay. Sterile filtration (0.22 µm) and depyrogenation (e.g., dry heat at 250°C for 30 minutes) are critical for bulk compound preparation .

Q. What experimental approaches can address contradictory data on rac-Methotrimeprazine’s non-canonical targets (e.g., calmodulin inhibition)?

- Methodological Answer : Conflicting reports on calmodulin interaction require direct binding assays (e.g., fluorescence polarization or surface plasmon resonance). Use purified calmodulin and competitive inhibitors (e.g., trifluoperazine) as controls. Molecular docking simulations can predict binding affinity differences between enantiomers .

Q. What factorial design strategies are optimal for studying rac-Methotrimeprazine’s dose-dependent neurobehavioral effects?

- Methodological Answer : Employ a 2x2 factorial design with variables like enantiomer ratio (rac vs. R-enantiomer) and dose. Measure outcomes (e.g., locomotor activity in rodent models) using automated tracking software. Include covariates such as metabolic enzyme expression (CYP2D6) to account for inter-subject variability .

Data Presentation and Reproducibility

- Tables : For metabolite quantification, structure tables with columns for metabolite name, retention time (GLC), and relative abundance. Include footnotes detailing internal standards and extraction protocols .

- Figures : Use line graphs to compare enantiomer pharmacokinetic profiles (plasma concentration vs. time) and bar charts for dose-response relationships. Ensure axis labels specify units and statistical significance markers (e.g., asterisks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.